3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
“3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound with the linear formula C22H22N4O6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The Trimethoxyphenyl (TMP) group, which is present in this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, one method involves the use of 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride . The reaction is stirred at room temperature for 24 hours, then the product is extracted, concentrated, and purified .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules . These compounds appear to aggregate through the overlap of peripheral groups of one unit with the centroid of the aromatic ring of the other unit .Chemical Reactions Analysis
The Trimethoxyphenyl (TMP) group in this compound is known to be involved in a wide range of chemical reactions . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds involves reactions under specific conditions to achieve desired chemical structures. For instance, substituted derivatives were synthesized from methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones in m-cresol at high temperatures, showcasing the versatility and synthetic accessibility of these compounds (Chau, Saegusa, & Iwakura, 1982).
Regioselectivity and Reactivity : Studies on the regioselectivity of reactions involving N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide highlight the nuanced chemical behavior and potential for creating diverse derivatives through strategic synthetic choices. Detailed investigations using DFT methods to explore acid/base behavior and reaction paths provide insights into the chemistry of these compounds (Batalha et al., 2019).
Biological Activities and Applications
Antitumor Activity : A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. Certain derivatives have shown significant broad-spectrum antitumor activity, demonstrating the potential of these compounds in the development of new cancer therapeutics (Al-Suwaidan et al., 2016).
Sigma-2 Receptor Ligands : The evaluation of tetrahydroindazole derivatives, including those with structural similarities to the query compound, as sigma-2 receptor ligands, suggests their potential use in understanding and targeting this receptor, which is of interest in the context of neurological diseases and cancer (Wu et al., 2015).
Mechanism of Action
Target of Action
The compound 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is part of a class of compounds known as trimethoxyphenyl (TMP) derivatives . TMP derivatives have been found to exhibit diverse bioactivity effects and are known to target several proteins and enzymes. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group in the compound plays a critical role in its interaction with its targets. For instance, TMP derivatives have been found to inhibit tubulin polymerization, which is a crucial process in cell division . This makes them potent anti-cancer agents. The TMP group also fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs after the alteration of the TMP moiety .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting tubulin polymerization, the compound can disrupt the formation of the mitotic spindle, thereby preventing cell division and proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease.
Pharmacokinetics
Tmp derivatives are generally known for their diverse bioactivity effects, which suggest they have good bioavailability and can reach their targets effectively .
Result of Action
The primary result of the compound’s action is the inhibition of cell division, which can lead to cell death or apoptosis. This is particularly beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Safety and Hazards
Future Directions
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, compounds containing the TMP group, such as “3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide”, hold potential for a wide range of biomedical applications . Future research could focus on exploring these potential applications further.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-9-12(10-16(25-2)18(15)26-3)19(23)20-13-5-6-14-11(8-13)4-7-17(22)21-14/h5-6,8-10H,4,7H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXGQRNFQQZLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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